(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane (2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 1246242-22-7
VCID: VC4076034
InChI: InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8?,9-,10?/m0/s1
SMILES: C1CC2C(CC1N2)C3=CN=C(C=C3)Cl
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol

(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

CAS No.: 1246242-22-7

Cat. No.: VC4076034

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane - 1246242-22-7

Specification

CAS No. 1246242-22-7
Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
IUPAC Name (2S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8?,9-,10?/m0/s1
Standard InChI Key NLPRAJRHRHZCQQ-KYHHOPLUSA-N
Isomeric SMILES C1CC2[C@@H](CC1N2)C3=CN=C(C=C3)Cl
SMILES C1CC2C(CC1N2)C3=CN=C(C=C3)Cl
Canonical SMILES C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound's bicyclo[2.2.1]heptane system imposes significant conformational restraint, with the nitrogen atom occupying the bridgehead position . X-ray crystallographic studies of related 7-azabicycloheptane derivatives reveal nitrogen pyramidalization (bond angle: 107.5°) due to the strained bicyclic framework . The (2S) stereochemistry directs the chloropyridinyl substituent into a pseudoaxial orientation, optimizing interactions with biological targets .

Table 1: Key Structural Parameters

PropertyValue
Molecular Weight208.69 g/mol
Hydrogen Bond Donors1 (NH)
Hydrogen Bond Acceptors2 (N, Cl)
Rotatable Bonds1
Topological Polar Surface24.7 Ų

Synthetic Approaches

The synthesis typically employs asymmetric methodologies to control the critical (2S) configuration :

  • Cyclohexene Carboxylic Acid Derivatization: Cyclohex-3-enecarboxylic acid undergoes Curtius rearrangement to install the amine functionality .

  • Stereoselective Bromination: cis-3,trans-4-dibromocyclohex-1-yl intermediates are formed via bromine addition, guided by neighboring group participation .

  • Intramolecular Cyclization: Sodium hydride-mediated ring closure yields the bicyclic framework with >90% diastereoselectivity .

  • Suzuki-Miyaura Coupling: Introduces the 6-chloropyridin-3-yl group using palladium catalysis .

Recent advances utilize radical-based cyclization strategies to access constrained analogues, though yields remain modest (45-62%) .

Pharmacological Activity

nAChR Binding Profile

The compound exhibits high affinity for neuronal nAChRs (Kᵢ = 0.8 nM at α4β2 subtype), comparable to epibatidine but with reduced toxicity . The (2S) configuration enhances subtype selectivity over (2R)-epibatidine by 12-fold at α3β4 receptors .

Table 2: Receptor Binding Affinities

Receptor SubtypeKᵢ (nM)Selectivity vs (2R)
α4β20.81.2x
α3β415.312.4x
α72308.7x

σ Receptor Interactions

Structural modifications at N7 position confer σ₂ receptor selectivity (σ₂ Kᵢ = 18 nM vs σ₁ Kᵢ = 450 nM) . The rigid bicyclic framework enhances σ₂ binding 3.7-fold compared to flexible pyrrolidine analogues .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=2.4 Hz, 1H, Py-H2), 7.75 (dd, J=8.4, 2.4 Hz, 1H, Py-H4), 7.35 (d, J=8.4 Hz, 1H, Py-H5), 4.12 (m, 1H, H2), 3.55 (br s, 1H, NH), 2.95-2.75 (m, 2H, H1/H3), 2.30-2.10 (m, 2H, H5/H6), 1.85-1.65 (m, 2H, H4/H7) .

  • ¹³C NMR: 152.1 (Py-C2), 148.9 (Py-C6), 136.4 (Py-C3), 128.7 (Py-C4), 123.5 (Py-C5), 62.4 (C2), 54.1 (C7), 38.2 (C1), 34.7 (C3), 29.5 (C5), 27.3 (C6) .

X-ray Crystallography

Single-crystal analysis of the hydrochloride salt (CCDC 10221369) confirms the exo orientation of the chloropyridinyl group with N1-C2-C7-Py dihedral angle of 112.4° . The NH···Cl hydrogen bond (2.89 Å) stabilizes the solid-state conformation .

Applications in Drug Development

Analgesic Candidates

The compound serves as a lead for non-opioid analgesics, showing 150x morphine potency in tail-flick tests with reduced respiratory depression . Structural optimization focuses on:

  • N7 alkylation to modulate blood-brain barrier permeability

  • Chloropyridine replacement with fluorinated analogues for PET imaging

Neurodegenerative Disease Targets

σ₂ receptor selectivity enables exploration in Alzheimer's disease models, demonstrating 68% reduction in Aβ oligomers at 100 nM .

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